[4-(trimethylsilyl)phenyl]methanamine
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Overview
Description
[4-(Trimethylsilyl)phenyl]methanamine is an organic compound with the molecular formula C10H17NSi. It is characterized by the presence of a trimethylsilyl group attached to a phenyl ring, which is further connected to a methanamine group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(trimethylsilyl)phenyl]methanamine typically involves the reaction of 4-bromobenzylamine with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle reactive intermediates and by-products .
Chemical Reactions Analysis
Types of Reactions
[4-(Trimethylsilyl)phenyl]methanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under suitable conditions.
Oxidation Reactions: The methanamine group can be oxidized to form corresponding imines or amides.
Reduction Reactions: The phenyl ring can undergo hydrogenation to form cyclohexyl derivatives.
Common Reagents and Conditions
Substitution: Reagents like halogens or alkylating agents in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Major Products
Substitution: Various substituted phenylmethanamines.
Oxidation: Imines or amides.
Reduction: Cyclohexylmethanamine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-(trimethylsilyl)phenyl]methanamine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biological and medicinal research, this compound can be used as a precursor for the synthesis of bioactive molecules. The trimethylsilyl group can enhance the lipophilicity of compounds, potentially improving their ability to cross cell membranes and interact with biological targets .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and structural features make it suitable for applications in polymer science and materials engineering .
Mechanism of Action
The mechanism of action of [4-(trimethylsilyl)phenyl]methanamine involves its interaction with various molecular targets. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at specific sites on the molecule. Additionally, the methanamine group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- [4-(Trimethylsilyl)phenyl]methanol
- [4-(Trimethylsilyl)phenyl]acetic acid
- [4-(Trimethylsilyl)phenyl]ethanol
Uniqueness
Compared to similar compounds, [4-(trimethylsilyl)phenyl]methanamine stands out due to the presence of the methanamine group, which imparts unique reactivity and potential biological activity. The combination of the trimethylsilyl and methanamine groups allows for versatile chemical modifications and applications in various fields .
Properties
IUPAC Name |
(4-trimethylsilylphenyl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NSi/c1-12(2,3)10-6-4-9(8-11)5-7-10/h4-7H,8,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYXDIFUYBPESC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(C=C1)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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